17a-Ethynylestriol
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Overview
Description
17a-Ethynylestriol is a synthetic estrogenic compound derived from estradiol. It is commonly used in various pharmaceutical applications, particularly in hormone replacement therapy and contraceptive formulations. This compound is known for its potent estrogenic activity and is often utilized in medical treatments to address hormonal imbalances and related conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17a-Ethynylestriol typically involves the ethynylation of estradiol. One common method includes the reaction of estradiol with acetylene in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
17a-Ethynylestriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
17a-Ethynylestriol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study estrogenic activity and related chemical reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Utilized in hormone replacement therapy, contraceptive formulations, and treatment of hormonal disorders.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
17a-Ethynylestriol exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The compound influences various physiological processes, including reproductive function, bone density, and cardiovascular health. The molecular targets include estrogen receptors alpha and beta, which mediate the compound’s effects through different signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The natural estrogen hormone from which 17a-Ethynylestriol is derived.
Ethinylestradiol: Another synthetic estrogen with similar applications but different potency and pharmacokinetics.
Mestranol: A prodrug of ethinylestradiol used in contraceptive formulations.
Uniqueness
This compound is unique due to its specific ethynyl group, which enhances its estrogenic activity and stability compared to natural estradiol. This modification allows for more effective and longer-lasting therapeutic effects, making it a valuable compound in medical treatments.
Properties
IUPAC Name |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODIPLKPBLGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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